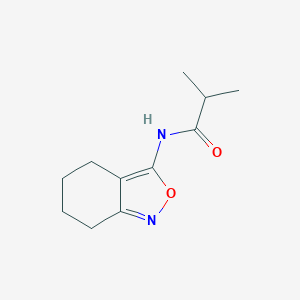
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide, also known as TBOA, is a compound that belongs to the family of benzisoxazole derivatives. TBOA is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied due to its potential therapeutic applications in a variety of neurological disorders.
Mecanismo De Acción
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide inhibits the reuptake of glutamate by binding to the EAAT2 transporter. This leads to an increase in the extracellular levels of glutamate, which can activate glutamate receptors and enhance synaptic transmission. However, prolonged exposure to 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can lead to excitotoxicity, which is the excessive activation of glutamate receptors that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It can enhance synaptic transmission and improve cognitive function, but it can also lead to excitotoxicity and neuronal damage. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has several advantages for lab experiments. It is a potent inhibitor of EAAT2 and can be used to study the role of glutamate reuptake in neurological disorders. However, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can also lead to excitotoxicity and neuronal damage, which can limit its use in certain experiments. Additionally, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide is not selective for EAAT2 and can also inhibit other glutamate transporters, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide. One area of interest is the development of more selective inhibitors of EAAT2 that do not lead to excitotoxicity. Another area of interest is the use of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, the role of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease should be further explored.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide involves the reaction of 2-methylpropanoyl chloride with 4,5,6,7-tetrahydro-2,1-benzisoxazole in the presence of a base such as triethylamine. The reaction yields 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide as a white crystalline solid with a melting point of 125-127°C.
Aplicaciones Científicas De Investigación
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been extensively studied in the field of neuroscience due to its ability to inhibit EAAT2, which is responsible for the reuptake of glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to increase the extracellular levels of glutamate, which can lead to enhanced synaptic transmission and improved cognitive function.
Propiedades
Nombre del producto |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h7H,3-6H2,1-2H3,(H,12,14) |
Clave InChI |
LAHWCMWSVRJBFW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
SMILES canónico |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)


![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
![4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
